molecular formula C17H22N2O2 B12889119 N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide CAS No. 82558-98-3

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide

Cat. No.: B12889119
CAS No.: 82558-98-3
M. Wt: 286.37 g/mol
InChI Key: DYERDKXBUCCQQD-UHFFFAOYSA-N
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Description

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide is a synthetic organic compound featuring a 1,2-oxazole ring substituted at the 3-position with a tert-butyl group and at the 5-position with a 2,4,6-trimethylbenzamide moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is central to its structure, while the bulky tert-butyl group and symmetric trimethylbenzamide substituents contribute to its steric and electronic properties.

Properties

CAS No.

82558-98-3

Molecular Formula

C17H22N2O2

Molecular Weight

286.37 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide

InChI

InChI=1S/C17H22N2O2/c1-10-7-11(2)15(12(3)8-10)16(20)18-14-9-13(19-21-14)17(4,5)6/h7-9H,1-6H3,(H,18,20)

InChI Key

DYERDKXBUCCQQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC(=NO2)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the [3+2] cycloaddition reaction of aldehydes and N-hydroximinoyl chlorides in the presence of a base such as triethylamine . This reaction forms the isoxazole ring, which can then be further functionalized to introduce the tert-butyl and benzamide groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of environmentally friendly solvents and reagents to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole ring.

    Substitution: The compound can undergo substitution reactions where functional groups on the benzamide moiety are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring can lead to the formation of N-oxides, while reduction can yield amines or alcohols .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,4,6-trimethylbenzamide can be contextualized by comparing it to analogs, such as sulfisoxazole (1b) and related sulfonamide/amide derivatives. Key differences in substituents and functional groups are highlighted below.

Structural and Functional Group Analysis

Table 1: Structural Comparison of Key Compounds
Compound Name Oxazole Substituents Aromatic Substituents Functional Group
This compound 3-tert-butyl 2,4,6-trimethylbenzamide Amide
Sulfisoxazole (1b) 3,4-dimethyl 4-aminobenzenesulfonamide Sulfonamide

Key Observations:

Oxazole Substituents:

  • The tert-butyl group in the target compound introduces significant steric bulk compared to the 3,4-dimethyl groups in sulfisoxazole. This difference may enhance lipophilicity and alter binding interactions in biological systems .
  • The 5-position linkage in both compounds connects to an aromatic system, but sulfisoxazole’s sulfonamide group is more polar and acidic than the amide group in the target compound.

Functional Group Implications: Amide vs. Sulfonamide: The amide group in the target compound is less acidic (pKa ~15–20) than the sulfonamide (pKa ~10–12), affecting solubility and hydrogen-bonding capacity. Sulfonamides typically exhibit stronger intermolecular interactions, which can influence crystallization behavior .

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